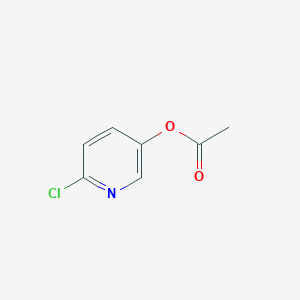

6-Chloropyridin-3-yl acetate

Vue d'ensemble

Description

6-Chloropyridin-3-yl acetate is an organic compound with the chemical formula C8H8ClNO2. It is a colorless to yellow liquid that is soluble in common organic solvents such as ethanol, ether, and chlorinated hydrocarbons . This compound is often used as an intermediate in organic synthesis and drug synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 6-Chloropyridin-3-yl acetate can be synthesized through several methods. One common method involves the reaction of 2-chloropyridine-5-carboxylic acid with ethyl formate . Another method includes the esterification of 6-chloro-3-pyridineacetic acid with ethanol in the presence of sulfuric acid, followed by purification through column chromatography .

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification reactions. The process includes refluxing 6-chloro-3-pyridineacetic acid with ethanol and sulfuric acid, followed by neutralization with sodium bicarbonate and extraction with dichloromethane .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Chloropyridin-3-yl acetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 6-chloronicotinic acid.

Reduction: Reduction reactions can convert it into 6-chloropyridin-3-yl methanol.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: 6-Chloronicotinic acid.

Reduction: 6-Chloropyridin-3-yl methanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

6-Chloropyridin-3-yl acetate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: It is used in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.

Industry: It is employed in the production of agrochemicals and other industrial chemicals

Mécanisme D'action

The mechanism of action of 6-Chloropyridin-3-yl acetate involves its interaction with various molecular targets. The pyridine ring in its structure can act as a pharmacophore, modifying the properties of the compound and enabling it to interact with specific enzymes or receptors . This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparaison Avec Des Composés Similaires

2-(6-Chloropyridin-3-yl)acetic acid: Similar in structure but with a carboxylic acid group instead of an acetate group.

N′-[(6-Chloropyridin-3-yl)methyl]-N-methylacetamide: A related compound with a different functional group.

Uniqueness: 6-Chloropyridin-3-yl acetate is unique due to its specific functional group, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis. Its solubility in common organic solvents and its ability to undergo various transformations make it particularly valuable in both research and industrial applications .

Activité Biologique

6-Chloropyridin-3-yl acetate is a compound that has garnered attention in various biological and pharmaceutical research contexts. This article delves into its biological activity, mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom at the 6-position of the pyridine ring and an acetate functional group. Its molecular formula is C_8H_8ClN_O_2, and it exhibits unique reactivity due to the electron-withdrawing nature of the chlorine substituent.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The specific mechanisms can include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Binding : It may act as a ligand for certain receptors, influencing signal transduction pathways.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. For example, studies have shown that derivatives of chloropyridine compounds can inhibit tubulin polymerization, a critical process in cell division. This inhibition can lead to cytotoxic effects on cancer cells.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | PC3 (Prostate cancer) | 2.04 |

| Similar Compound A | LNCAP (Prostate cancer) | 4.31 |

| Similar Compound B | MCF-7 (Breast cancer) | 2.81 |

These findings suggest that this compound and its analogs could serve as potential candidates for developing new anticancer therapies .

Antimicrobial Activity

Additionally, the compound has been studied for its antimicrobial properties. Research indicates that it can exhibit selective toxicity against certain pathogens without harming host cells. For instance, derivatives have shown effectiveness against Chlamydia trachomatis, which is known for causing significant health issues globally.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Chlamydia trachomatis | 64 μg/mL |

| Escherichia coli | 32 μg/mL |

These results highlight the potential use of this compound in treating infections caused by resistant bacterial strains .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other chlorinated pyridine derivatives to assess its uniqueness and efficacy.

| Compound Name | Position of Chlorine | Biological Activity |

|---|---|---|

| Methyl 2-(6-chloropyridin-3-YL)acetate | 6-position | Moderate anticancer activity |

| Ethyl 2-(6-chloropyridin-4-YL)acetate | 4-position | Lower enzyme inhibition rates |

| Ethyl 2-(6-chloropyridin-2-YL)acetate | 2-position | Minimal antimicrobial effects |

The position of the chlorine atom on the pyridine ring significantly influences the reactivity and biological properties of these compounds .

Case Study: Anticancer Activity

A study published in Cancer Research demonstrated that a derivative of this compound effectively inhibited tumor growth in xenograft models. The compound was administered at varying doses, revealing a dose-dependent response in tumor reduction.

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties against Chlamydia trachomatis. The study utilized cell viability assays and demonstrated that compounds based on the chloropyridine scaffold could selectively inhibit bacterial growth while maintaining host cell integrity.

Propriétés

IUPAC Name |

(6-chloropyridin-3-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-5(10)11-6-2-3-7(8)9-4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKLWOGUAXAQGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80356133 | |

| Record name | 5-Acetyloxy-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188057-24-1 | |

| Record name | 5-Acetyloxy-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.